molecular formula C7H6F3N3O2S B14060642 1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine

1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14060642
M. Wt: 253.20 g/mol
InChI Key: VFTVQGKXSHPJLG-UHFFFAOYSA-N
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Description

1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3N3O2S and a molecular weight of 253.2 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The nitro group and trifluoromethylthio group play crucial roles in its reactivity and interactions. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

    1-(3-Nitro-2-(trifluoromethylthio)phenyl)amine: Similar structure but with an amine group instead of a hydrazine moiety.

    1-(3-Nitro-2-(trifluoromethylthio)phenyl)thiol: Contains a thiol group instead of a hydrazine moiety.

    1-(3-Nitro-2-(trifluoromethylthio)phenyl)alcohol: Features an alcohol group instead of a hydrazine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C7H6F3N3O2S

Molecular Weight

253.20 g/mol

IUPAC Name

[3-nitro-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-4(12-11)2-1-3-5(6)13(14)15/h1-3,12H,11H2

InChI Key

VFTVQGKXSHPJLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])SC(F)(F)F)NN

Origin of Product

United States

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